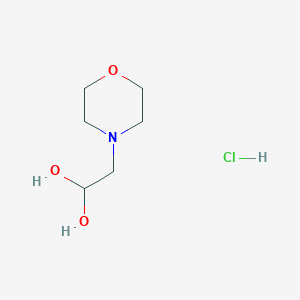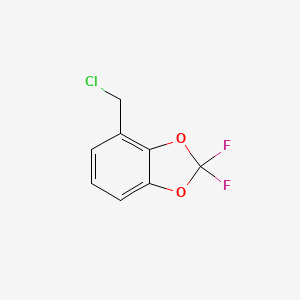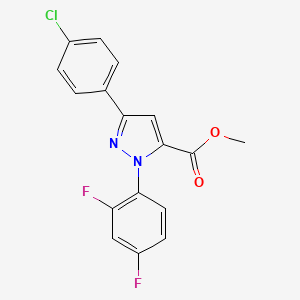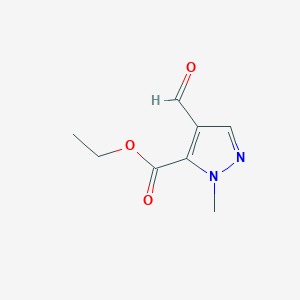
(2,4-Difluoro-6-nitrophenyl)methanol
説明
“(2,4-Difluoro-6-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “(2,4-Difluoro-6-nitrophenyl)methanol” is 1S/C7H5F2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-2,11H,3H2 . This code provides a unique representation of the molecule’s structure.科学的研究の応用
Inhibitors of PqsD in Pseudomonas aeruginosa
Compounds based on the (2-nitrophenyl)methanol scaffold, which includes derivatives of (2,4-Difluoro-6-nitrophenyl)methanol, have shown promise as inhibitors of PqsD . PqsD is a key enzyme in the biosynthesis of signal molecules for cell-to-cell communication in Pseudomonas aeruginosa, a pathogen known for its role in infections and biofilm formation . These inhibitors can disrupt the quorum sensing mechanism, thereby mitigating virulence and resistance to antibiotics.
Anti-biofilm Activity
The same class of compounds has also displayed significant anti-biofilm activity . By inhibiting the PqsD enzyme, these molecules prevent the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics. This application is particularly valuable in the development of new strategies to combat chronic infections.
Fluorescent Inhibitors for Bioimaging
The structure-activity relationship studies of (2-nitrophenyl)methanol derivatives have led to the design of fluorescent inhibitors . These compounds can be used in bioimaging to visualize bacterial communication pathways, providing insights into the infection process and the efficacy of antibacterial treatments.
Antimicrobial Activity
Derivatives of (2,4-Difluoro-6-nitrophenyl)methanol have been synthesized and evaluated for their antimicrobial activity . These compounds have shown potent effects against various pathogenic microorganisms, offering potential as novel anti-infective agents.
CT-DNA Binding Evaluations
The interaction with CT-DNA is another area of interest for these compounds . Understanding how these molecules bind to DNA can inform the development of drugs that target genetic material in pathogens, leading to innovative treatments for infections.
Photophysical Properties and Solvatochromism
The photophysical properties of (2,4-Difluoro-6-nitrophenyl)methanol derivatives make them candidates for use as fluorescent markers or dyes . Their solvatochromic behavior, which refers to the change in color with the polarity of the solvent, is of particular interest for applications in molecular sensors and imaging technologies.
Synthesis of Heterocyclic Compounds
The compound’s derivatives are also used in the synthesis of unsaturated heterocyclic compounds containing a boron atom . These have applications in basic research and can be used in the development of new materials with unique properties.
Development of Anti-infectives
The overall potential of (2,4-Difluoro-6-nitrophenyl)methanol derivatives in disrupting bacterial communication and biofilm formation positions them as promising candidates for the development of anti-infectives . This could lead to a new class of drugs that target bacterial virulence factors rather than just bacterial growth.
Safety And Hazards
特性
IUPAC Name |
(2,4-difluoro-6-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-4-1-6(9)5(3-11)7(2-4)10(12)13/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRAMXHQFWZODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluoro-6-nitrophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



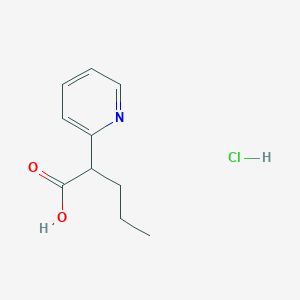
![4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1447122.png)
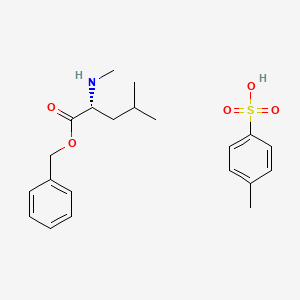
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B1447125.png)
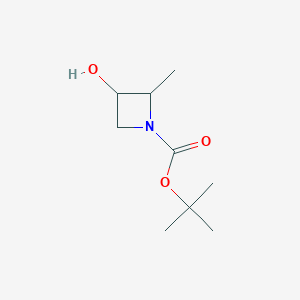
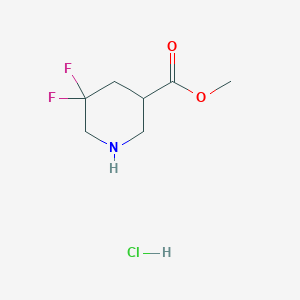
![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1447129.png)
![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)

